(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride
Overview
Description
(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride is a chiral amino acid derivative. It is known for its potential applications in various fields, including medicinal chemistry and biochemistry. The compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-3-hydroxybutanoic acid.
Amination: The hydroxyl group is converted into an amino group through a series of reactions, including protection, activation, and substitution.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl and amino groups can participate in various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Various derivatives depending on the substituents introduced.
Scientific Research Applications
(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects. Pathways involved may include amino acid metabolism and neurotransmitter synthesis.
Comparison with Similar Compounds
(3S,4S)-3-Amino-4-hydroxypentanoic acid hydrochloride: The enantiomer of the compound, with different stereochemistry and potentially different biological activity.
(3R,4R)-3-Amino-4-hydroxyhexanoic acid hydrochloride: A homolog with an additional carbon in the chain, leading to different properties and applications.
Uniqueness: (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activity and makes it valuable for research and industrial applications.
Properties
IUPAC Name |
(3R,4R)-3-amino-4-hydroxypentanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)2-5(8)9;/h3-4,7H,2,6H2,1H3,(H,8,9);1H/t3-,4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOXVGBKIZQZCB-VKKIDBQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC(=O)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CC(=O)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583351 | |
Record name | 3-Amino-2,3,5-trideoxy-D-threo-pentonic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
336182-14-0 | |
Record name | D-threo-Pentonic acid, 3-amino-2,3,5-trideoxy-, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=336182-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-2,3,5-trideoxy-D-threo-pentonic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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